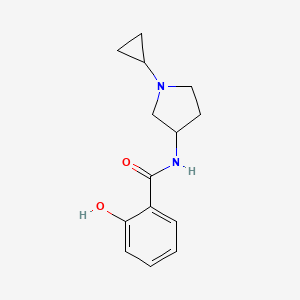
5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid, also known as CPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP is a derivative of GABA, an inhibitory neurotransmitter in the central nervous system, and has been shown to have anxiolytic and anticonvulsant properties.
Wissenschaftliche Forschungsanwendungen
5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and anticonvulsant properties, making it a potential treatment for anxiety disorders and epilepsy. 5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid has also been studied for its potential in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Wirkmechanismus
5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid acts as a positive allosteric modulator of GABA receptors, enhancing the activity of GABA in the brain. This leads to an increase in inhibitory neurotransmission, which can result in anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, 5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid has been shown to increase the release of dopamine in the brain, which may contribute to its potential as a treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it may not accurately reflect the effects of GABA modulation in the brain, as it is a synthetic compound.
Zukünftige Richtungen
There are several potential future directions for research on 5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid. One area of interest is its potential as a treatment for anxiety disorders and epilepsy. Additionally, further research could explore its potential as a treatment for addiction. Finally, there is potential for the development of new compounds based on 5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid that could have improved efficacy and reduced side effects.
Synthesemethoden
5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid can be synthesized through a multi-step process that involves the reaction of cyclopentanone with methylamine to form N-methylcyclopentylketone. The resulting ketone is then reacted with 1-bromopentane to form 5-bromopentan-1-one. The final step involves the reaction of 5-bromopentan-1-one with pyrrolidine to form 5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid.
Eigenschaften
IUPAC Name |
5-(2-cyclopentylpyrrolidin-1-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c16-14(17)9-3-4-10-15-11-5-8-13(15)12-6-1-2-7-12/h12-13H,1-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFZQFKXTXDLIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCCN2CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Cyclopentylpyrrolidin-1-yl)pentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7589407.png)


![3-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7589428.png)


![2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid](/img/structure/B7589448.png)
![2-[Methyl(thiophene-3-carbonyl)amino]butanoic acid](/img/structure/B7589454.png)
![2-[Methyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid](/img/structure/B7589466.png)
![2-[(4-Ethylbenzoyl)-methylamino]butanoic acid](/img/structure/B7589475.png)
![1-(1-methylpiperidin-3-yl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7589483.png)
![2-chloro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7589489.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine](/img/structure/B7589496.png)
![6-[(3-Methyl-1,1-dioxothiolan-3-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7589501.png)